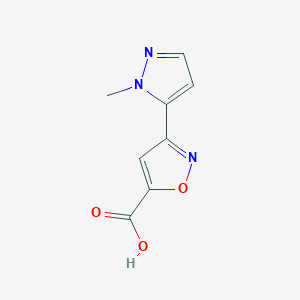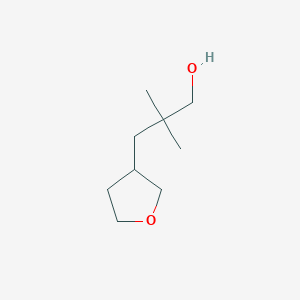
3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid is a compound that features both pyrazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones, while the isoxazole ring can be formed by the reaction of hydroxylamine with β-keto esters .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid
- [3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Uniqueness
What sets 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid apart is the combination of pyrazole and isoxazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various research and industrial applications .
Propiedades
Número CAS |
1006486-12-9 |
|---|---|
Fórmula molecular |
C8H7N3O3 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
3-(2-methylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-6(2-3-9-11)5-4-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13) |
Clave InChI |
AOESUBPVLHUZSJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=NOC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)




![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)

